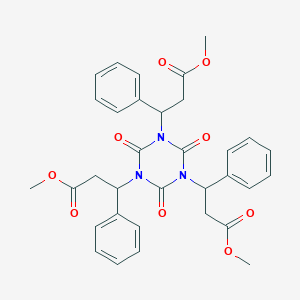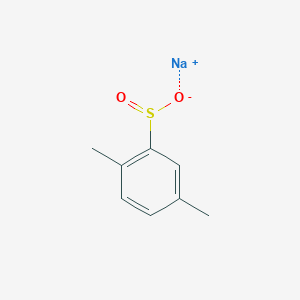
Sodium 2,5-dimethylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dimethylbenzene-1-sulfinate is an organic compound with the molecular formula
C8H9NaO2S
. It is a sodium salt derivative of 2,5-dimethylbenzenesulfinic acid. This compound is primarily used in organic synthesis as a nucleophilic sulfur reagent. It is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzene-1-sulfinate can be synthesized through the reaction of 2,5-dimethylbenzenesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sulfonic acid is neutralized by the sodium hydroxide, forming the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve polar solvents and catalysts to facilitate the reaction.
Major Products:
Oxidation: 2,5-dimethylbenzenesulfonic acid.
Reduction: 2,5-dimethylbenzenethiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which sodium 2,5-dimethylbenzene-1-sulfinate exerts its effects depends on the specific reaction it is involved in. Generally, it acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. The sulfonate group enhances its reactivity by stabilizing the transition state and facilitating the formation of intermediates.
Molecular Targets and Pathways:
Nucleophilic Attack: The sulfonate group targets electrophilic carbon atoms in organic molecules.
Oxidation and Reduction Pathways: It participates in redox reactions, altering the oxidation state of sulfur and carbon atoms in the molecule.
Comparación Con Compuestos Similares
Sodium 2,5-dimethylbenzene-1-sulfinate can be compared with other sulfonate compounds such as:
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness:
- Structural Differences: The presence of two methyl groups in this compound distinguishes it from other sulfonates, affecting its reactivity and steric properties.
- Reactivity: The methyl groups can influence the electron density on the benzene ring, making it more reactive in certain chemical reactions.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C8H9NaO2S |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
sodium;2,5-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-6-3-4-7(2)8(5-6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
NHSAAANNKRGWBY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



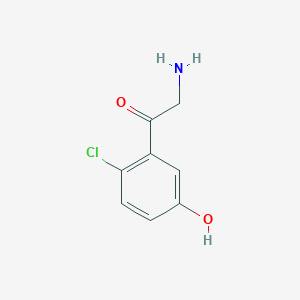
![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)


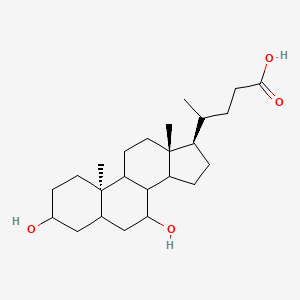



![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)
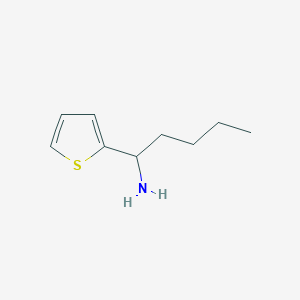
![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)

